Forsythoside F

Übersicht

Beschreibung

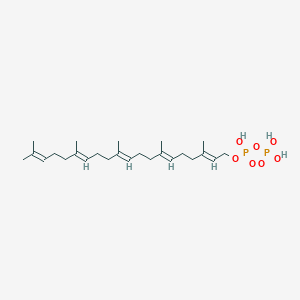

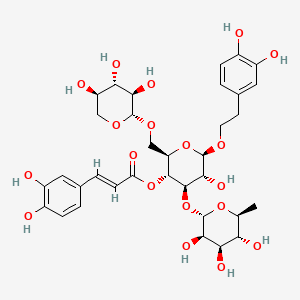

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is a natural product found in Globularia trichosantha, Brandisia hancei, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

- β-Cyclodextrin-gestützte Methode: Dieser umweltfreundliche Prozess verwendet β-Cyclodextrin (β-CD), um die Extraktion von Wirkstoffen aus den Blättern von Forsythia suspensa zu unterstützen . Die Ausbeuten an Forsythoside A, Phillyrin und Phillygenol betrugen 11,80 ± 0,141 %, 5,49 ± 0,078 % bzw. 0,319 ± 0,004 % .

- Extraktion mit ionischen Flüssigkeiten unter Ultraschall-Unterstützung (ILUAE): Diese Methode verwendet l-Alkyl-3-methylimidazolium-Ionenflüssigkeiten zur Extraktion von Forsythosiden .

Stabilität und Löslichkeit

Die Stabilität und Löslichkeit von Forsythoside F werden durch Extraktion mit β-CD deutlich verbessert. Der Verlust an Forsythoside A aus wässrigem FSE-CD bei 80 °C betrug nur 12 %, verglichen mit Forsythia suspensa Blattextrakt (FSE), der um 13 % abnahm . Die wässrige Löslichkeit von FSE-CD wurde signifikant auf 70,2 g/L erhöht .

Antioxidative Aktivität

This compound zeigt antioxidative Aktivität. Der EC 50-Wert für die Scavenging-Aktivität von DPPH- und ABTS-Radikalen sank auf 28,98 µg/mL bzw. 25,54 µg/mL .

Traditionelle Chinesische Medizin (TCM) Anwendungen

This compound, als Bestandteil von Forsythia suspensa, wird in der TCM seit über 2000 Jahren zur Behandlung von Infektionskrankheiten wie akuter Nephritis, Erysipel und Geschwüren eingesetzt .

Verbesserung der intestinalen Absorption

This compound kann die intestinale Absorption von hydrophilen Makromolekülen wie Insulin und Fluoresceinisothiocyanat-markierten Dextranen (FDs) verbessern. Die Bioverfügbarkeit dieser Medikamente könnte um etwa das 2,5-fache gesteigert werden .

Wirkmechanismus

Target of Action

Forsythoside F, a phenylethanol glycoside found in Forsythia suspensa, primarily targets xanthine oxidase . Xanthine oxidase is an enzyme involved in the metabolism of purines, which are vital components of DNA and RNA. By inhibiting xanthine oxidase, this compound can potentially regulate purine metabolism and exert anti-hyperuricemic effects .

Mode of Action

This compound interacts with its target, xanthine oxidase, by binding to the enzyme and inhibiting its activity . This inhibition can lead to a decrease in the production of uric acid, a byproduct of purine metabolism. High levels of uric acid can lead to conditions such as gout and kidney stones, so this compound’s inhibitory action on xanthine oxidase may help prevent these conditions .

Biochemical Pathways

This compound is known to regulate several signaling pathways. It has been found to regulate the toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor kappaB (NF-κB), and nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathways . These pathways are involved in immune response, inflammation, and oxidative stress, suggesting that this compound may have anti-inflammatory, anti-oxidative, and immunomodulatory effects .

Pharmacokinetics

It is known that the bioavailability of phenylethanol glycosides, the class of compounds to which this compound belongs, is generally low

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory and anti-oxidative properties. By inhibiting xanthine oxidase and regulating key signaling pathways, this compound can potentially reduce inflammation, oxidative stress, and associated cellular damage .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the harvest time of Forsythia suspensa, the plant from which this compound is derived, can affect the levels and bioavailability of active components, including this compound

Biochemische Analyse

Biochemical Properties

Forsythoside F plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, including xanthine oxidase, which it inhibits, thereby exhibiting antihyperuricemic effects . Additionally, this compound interacts with toll-like receptor 4 (TLR4) and nuclear factor kappaB (NF-κB), modulating inflammatory responses . These interactions highlight the compound’s potential in managing oxidative stress and inflammation.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to promote growth and reduce inflammation in muscle cells . In cancer cells, this compound inhibits proliferation by blocking cell cycle progression at the G2/M phase . The compound also influences cell signaling pathways, such as the TLR4/NF-κB pathway, and affects gene expression related to inflammation and oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to xanthine oxidase, inhibiting its activity and reducing uric acid levels . This compound also modulates the TLR4/MyD88/NF-κB signaling pathway, leading to decreased production of pro-inflammatory cytokines . Furthermore, the compound activates the Nrf2/HO-1 pathway, enhancing antioxidant defenses .

Temporal Effects in Laboratory Settings

This compound demonstrates stability under laboratory conditions, with its effects observed over extended periods. Studies have shown that the compound maintains its anti-inflammatory and antioxidant properties over time . Long-term exposure to this compound in vitro has revealed sustained inhibition of inflammatory markers and protection against oxidative damage .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Lower doses have been shown to reduce inflammation and oxidative stress without adverse effects . Higher doses may lead to toxicity and adverse reactions, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylpropanoid pathway. It interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase, influencing the synthesis of phenolic compounds . These interactions affect metabolic flux and the levels of various metabolites, contributing to the compound’s pharmacological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its bioavailability and therapeutic efficacy . This compound has been shown to accumulate in inflamed tissues, enhancing its anti-inflammatory effects .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by this localization, with specific targeting signals and post-translational modifications directing it to these compartments . The compound’s presence in the nucleus allows it to modulate gene expression and exert its pharmacological effects .

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44O19/c1-14-24(41)26(43)28(45)34(50-14)53-31-29(46)33(47-9-8-16-3-6-18(36)20(38)11-16)51-22(13-49-32-27(44)25(42)21(39)12-48-32)30(31)52-23(40)7-4-15-2-5-17(35)19(37)10-15/h2-7,10-11,14,21-22,24-39,41-46H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25-,26+,27+,28+,29+,30+,31+,32-,33+,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLMUADTACCMDJ-UVQMCPPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(CO4)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94130-58-2 | |

| Record name | Arenarioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094130582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying D-2-O-methylapiose in Forsythoside F?

A1: The research highlights that D-2-O-methylapiose was identified in a natural product for the first time during the characterization of this compound. [] This discovery is significant because it expands our understanding of the diversity of sugars present in natural products. Further research may explore the potential biological significance of this specific sugar within this compound and other compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S,4S)-4-[[(2S,3S)-3-amino-2-[[(2R,3R)-2-[[2-[[(4Z,6E)-2,3-dihydroxy-2,6,8-trimethyldeca-4,6-dienoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-N'-[(6R,9S,15R,18R,19R,22S)-6-[(1R)-1-hydroxyethyl]-3-[(4-hydroxyphenyl)-methoxymethyl]-15-(methoxymethyl)-9-methyl-2,5,8,11,14,17,21-heptaoxo-19-propan-2-yl-20-oxa-1,4,7,10,13,16-hexazabicyclo[20.4.0]hexacosan-18-yl]-2,3-dimethylpentanediamide](/img/structure/B1231182.png)

![[5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-[[hydroxy-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-4-methyl-hex-4-enoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B1231184.png)

![3-nitropropanoic acid [(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitro-1-oxopropoxy)-2-oxanyl]methyl ester](/img/structure/B1231186.png)

![Methyl 2-(difluoromethyl)-5-[[6-(difluoromethyl)-5-methoxycarbonyl-4-(2-methylpropyl)-2-(trifluoromethyl)pyridin-3-yl]disulfanyl]-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B1231197.png)

![[Methylthio]acetate](/img/structure/B1231198.png)